2-Norbornanecarbonitrile, 2-chloro-, endo-
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Overview
Description
2-Norbornanecarbonitrile, 2-chloro-, endo- is a chemical compound with the molecular formula C8H10ClN. It is a derivative of norbornane, a bicyclic hydrocarbon, and features a nitrile group (-CN) and a chlorine atom attached to the norbornane framework. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Norbornanecarbonitrile, 2-chloro-, endo- can be synthesized through several methods. One common approach involves the chlorination of 2-norbornanecarbonitrile. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to ensure the selective formation of the endo isomer.
Industrial Production Methods
Industrial production of 2-Norbornanecarbonitrile, 2-chloro-, endo- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Norbornanecarbonitrile, 2-chloro-, endo- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) are typical.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Norbornanecarbonitrile, 2-chloro-, endo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Norbornanecarbonitrile, 2-chloro-, endo- depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the nitrile group is converted to an amine through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
2-Norbornanecarbonitrile, 2-chloro-, endo- can be compared with other similar compounds such as:
2-Norbornanecarbonitrile, 2-chloro-, exo-: The exo isomer has different spatial arrangement and reactivity compared to the endo isomer.
2-Norbornanecarbonitrile: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
2-Norbornanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical behavior.
The uniqueness of 2-Norbornanecarbonitrile, 2-chloro-, endo- lies in its specific structural arrangement, which influences its reactivity and applications in various fields.
Properties
CAS No. |
6945-86-4 |
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Molecular Formula |
C8H10ClN |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-chlorobicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C8H10ClN/c9-8(5-10)4-6-1-2-7(8)3-6/h6-7H,1-4H2 |
InChI Key |
WPEOPSGMVYBPAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(C#N)Cl |
Origin of Product |
United States |
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